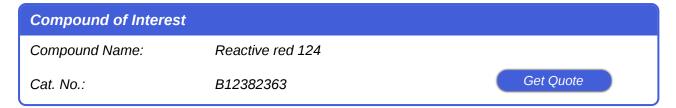


Application Notes and Protocols for Reactive Red 124 in Biological Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 124 is a fluorescent dye belonging to the azo class of compounds. While traditionally used in the textile industry, its fluorescent properties suggest potential applications in biological research, particularly for cell staining and fluorescence imaging. This document provides a detailed protocol for dissolving **Reactive Red 124** for use in biological experiments and summarizes key considerations for its application.

Data Presentation

The following table summarizes the physicochemical properties of **Reactive Red 124** and general parameters for its use in biological applications based on data for similar reactive dyes. Researchers should note that optimal conditions may vary depending on the specific cell type and experimental design.



Parameter	Value / Recommendation	Notes
CAS Number	72152-49-9[1][2]	-
Molecular Formula	C27H14ClF2N6Na3O11S3[1]	-
Molecular Weight	837.05 g/mol [1]	-
Appearance	Red powder	-
Solubility	Water-soluble[3][4]	High solubility in aqueous solutions.
Stock Solution Solvent	Anhydrous Dimethyl Sulfoxide (DMSO)	Recommended for preparing high-concentration stock solutions for biological use.
Stock Solution Concentration	1-10 mg/mL	A typical starting point for creating a stock solution.
Working Solution Solvent	Phosphate-Buffered Saline (PBS) or other protein-free buffer	Dilute the DMSO stock solution into an aqueous buffer for cell staining.
Working Concentration	1-10 μg/mL	This is a suggested starting range; the optimal concentration should be determined empirically.
Storage of Stock Solution	-20°C, protected from light and moisture	Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles. The DMSO solution may be unstable if exposed to moisture.[5]
Cytotoxicity	Concentration-dependent cytotoxicity observed for similar reactive red dyes.[1]	The IC50 for a red reactive dye was reported as 124 µg/mL after 24 hours in spermatozoa cells.[6] It is crucial to perform a dose-response experiment to determine the non-toxic



concentration for the specific cell line being used.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution of Reactive Red 124

Materials:

- Reactive Red 124 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Microcentrifuge tubes
- Vortex mixer

Procedure:

- Allow the vial of Reactive Red 124 powder to reach room temperature before opening to prevent condensation.
- Weigh out 1 mg of Reactive Red 124 powder and place it in a microcentrifuge tube.
- Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
- Vortex the tube thoroughly until the dye is completely dissolved. The solution should be clear with no visible particulates.
- Aliquot the stock solution into smaller, single-use volumes in light-blocking microcentrifuge tubes.
- Store the aliquots at -20°C, protected from light.

Protocol 2: General Staining of Live Cells with Reactive Red 124



Materials:

- Cells in suspension or adherent cells on coverslips
- 1 mg/mL **Reactive Red 124** stock solution (from Protocol 1)
- Phosphate-Buffered Saline (PBS), sterile
- Complete cell culture medium
- Centrifuge (for cells in suspension)
- Fluorescence microscope or flow cytometer

Procedure:

- Culture cells to the desired confluency or density.
- Prepare a working solution of **Reactive Red 124** by diluting the 1 mg/mL stock solution in PBS. For a final concentration of 1 μ g/mL, add 1 μ L of the stock solution to 1 mL of PBS. The optimal concentration should be determined experimentally.
- For cells in suspension: a. Harvest the cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes. b. Aspirate the supernatant and wash the cell pellet once with PBS. c. Resuspend the cells in the **Reactive Red 124** working solution.
- For adherent cells: a. Aspirate the culture medium from the cells. b. Gently wash the cells
 once with PBS. c. Add the Reactive Red 124 working solution to cover the cells.
- Incubate the cells with the Reactive Red 124 working solution for 15-30 minutes at room temperature, protected from light.
- After incubation, wash the cells twice with PBS to remove any unbound dye.
- Resuspend the cells in fresh culture medium or PBS for immediate analysis.
- Visualize the stained cells using a fluorescence microscope with appropriate filter sets or analyze by flow cytometry.



Safety Precautions

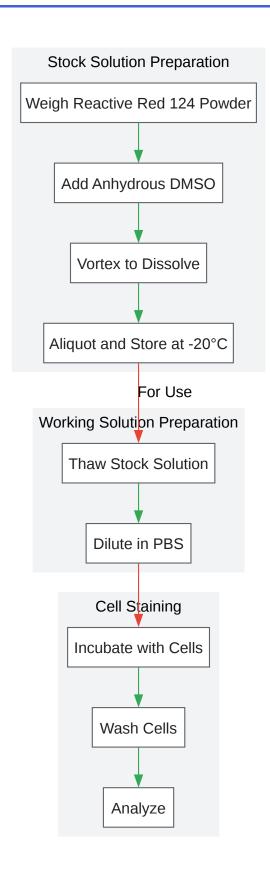
Reactive Red 124 is a chemical compound and should be handled with appropriate safety measures. Based on safety data sheets for similar reactive dyes, the following precautions are recommended:

- Wear personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7]
- Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8]
- Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3][7][8]
- Consult the material safety data sheet (MSDS) for detailed safety information.

Visualizations

Experimental Workflow for Dissolving Reactive Red 124





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Caption: Workflow for preparing and using Reactive Red 124 in biological staining.



Signaling Pathways

There is currently insufficient information available in the public domain regarding the specific molecular targets or signaling pathways modulated by **Reactive Red 124** in biological systems. As a reactive dye, it is designed to form covalent bonds with amine and hydroxyl groups, suggesting it may interact with a wide range of proteins and other biomolecules.[9] However, without specific studies, any depiction of a signaling pathway would be speculative. Further research is required to elucidate its mechanism of action at the molecular level.

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